molecular formula C22H18ClN3O B4689719 7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE

7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE

Cat. No.: B4689719
M. Wt: 375.8 g/mol
InChI Key: PDNLCQASSUWQJV-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-ethylphenyl)-8-methyl-4-(1H-pyrazole-1-carbonyl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(4-ethylphenyl)-8-methyl-4-(1H-pyrazole-1-carbonyl)quinoline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Substitution with 4-Ethylphenyl Group: This step may involve a Suzuki coupling reaction using a boronic acid derivative of 4-ethylphenyl.

    Addition of the Pyrazole Carbonyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the quinoline ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Material Science: Used in the synthesis of organic semiconductors and dyes.

Biology

    Antimicrobial Agents: Potential use as antibacterial or antifungal agents.

    Anticancer Agents: Investigated for their cytotoxic effects on cancer cells.

Medicine

    Drug Development: Used as a scaffold for the development of new pharmaceuticals.

    Diagnostic Agents: Potential use in imaging and diagnostic applications.

Industry

    Agriculture: Used in the synthesis of agrochemicals.

    Polymer Science: Incorporated into polymers for enhanced properties.

Mechanism of Action

The mechanism of action of 7-chloro-2-(4-ethylphenyl)-8-methyl-4-(1H-pyrazole-1-carbonyl)quinoline would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline: The parent compound of the quinoline family.

    Pyrazole Derivatives: Compounds with a pyrazole ring, known for their diverse biological activities.

Uniqueness

7-chloro-2-(4-ethylphenyl)-8-methyl-4-(1H-pyrazole-1-carbonyl)quinoline is unique due to the specific combination of functional groups, which may confer distinct biological and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

[7-chloro-2-(4-ethylphenyl)-8-methylquinolin-4-yl]-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O/c1-3-15-5-7-16(8-6-15)20-13-18(22(27)26-12-4-11-24-26)17-9-10-19(23)14(2)21(17)25-20/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNLCQASSUWQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE
Reactant of Route 2
7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE
Reactant of Route 3
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7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE
Reactant of Route 4
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7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE
Reactant of Route 5
7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE
Reactant of Route 6
7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-4-(1H-PYRAZOLE-1-CARBONYL)QUINOLINE

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